molecular formula C11H14OS B14047771 1-(3-Ethyl-2-mercaptophenyl)propan-2-one

1-(3-Ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14047771
M. Wt: 194.30 g/mol
InChI Key: RCVMLKKJKDJWRP-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-mercaptophenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 3-ethyl-2-mercaptophenyl group. The mercapto (-SH) group at the 2-position of the aromatic ring and the ethyl group at the 3-position confer unique chemical reactivity and physical properties.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(3-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-9-5-4-6-10(11(9)13)7-8(2)12/h4-6,13H,3,7H2,1-2H3

InChI Key

RCVMLKKJKDJWRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)C)S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Ethyl-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptophenyl with propan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethyl-2-mercaptophenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of propan-2-one derivatives allows for systematic comparisons with 1-(3-Ethyl-2-mercaptophenyl)propan-2-one. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-Ethyl, 2-SH on phenyl C₁₁H₁₄OS 194.29 High reactivity due to thiol group; potential intermediate in drug synthesis N/A
1-(Benzothiazol-2'-ylthio)propan-2-one (5) Benzothiazole-thioether linkage C₁₀H₉NOS₂ 223.31 Crystallographically confirmed structure; used in condensation reactions to form α,β-unsaturated ketones [1]
1-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-5-yl)propan-2-one Methoxy-substituted benzofuran core C₂₀H₁₈O₄ 330.35 Arylbenzofuran lignan with antioxidant potential; isolated from Arctium lappa [3]
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one Halogenated (Cl, I) and methoxy groups C₁₆H₁₂ClI₂O₂ 556.53 Synthesized via palladium-catalyzed domino reactions; high molecular weight due to halogens [4]
1-(3-(Methylthio)phenyl)propan-2-one Methylthio (-SMe) substituent C₁₀H₁₂OS 180.27 Enhanced lipophilicity; applications in agrochemicals [13]
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Methylamino group on propanone C₁₁H₁₅NO 177.24 Psychoactive derivative; structurally related to cathinones [10]
1-(Furan-2-yl)propan-2-one Furan heterocycle C₇H₈O₂ 124.14 Polar due to furan oxygen; used in green chemistry applications [9]

Structural and Functional Differences

  • Aromatic Substituents: The 3-ethyl-2-mercaptophenyl group in the target compound contrasts with benzothiazole (in Compound 5) or benzofuran (in lignans from ). Thiol (-SH) groups are more nucleophilic than methoxy (-OMe) or halogens (Cl, I), enabling distinct reactivity in alkylation or oxidation reactions .
  • Heterocyclic vs. Aromatic Cores :

    • Compounds with furan () or benzothiazole () rings introduce conjugated π-systems, altering electronic properties and solubility compared to purely phenyl-based structures .
  • Functional Group Diversity: Amino derivatives (e.g., ) exhibit basicity and hydrogen-bonding capacity, unlike the neutral thiol or ketone functionalities in the target compound .

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